TCH-165 is a small molecule that acts as a 20S proteasome enhancer. [] This means it can modulate the activity of the 20S proteasome, a crucial component of the cellular protein degradation machinery. TCH-165 has garnered significant interest in scientific research due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. [, , ]
TCH-165 functions by modulating the assembly of the proteasome, specifically by increasing the levels of free 20S proteasomes. [] This increase in free 20S proteasomes enhances the degradation of intrinsically disordered proteins (IDPs). [] IDPs are proteins lacking a fixed 3D structure and are implicated in various cellular processes and diseases. TCH-165's ability to target IDPs for degradation makes it a promising candidate for treating conditions where IDP accumulation is a contributing factor. [] For instance, TCH-165 has been shown to enhance the degradation of mutant C9ORF72-derived toxic dipeptide repeat proteins, which are implicated in amyotrophic lateral sclerosis and frontotemporal dementia. []
TCH-165 has shown promising results in preclinical studies for treating multiple myeloma. [] It demonstrated the ability to decrease MYC protein levels, a key oncogenic transcription factor often overexpressed in multiple myeloma. [] By enhancing MYC degradation, TCH-165 inhibited cancer cell growth both in vitro and in vivo. [] Additionally, TCH-165 exhibited synergistic effects when combined with carboplatin, a standard chemotherapy drug used for osteosarcoma. []
TCH-165's ability to enhance the degradation of IDPs makes it a potential therapeutic agent for neurodegenerative diseases. [] Studies have shown that TCH-165 can enhance the degradation of mutant C9ORF72-derived toxic dipeptide repeat proteins, which are implicated in amyotrophic lateral sclerosis and frontotemporal dementia. [] This degradation led to the restoration of proteostasis and neuroprotection in rodent motor neurons. []
Research suggests that TCH-165 might offer protection against cardiac ischemia/reperfusion injury by modulating mitochondrial dynamics through increased proteasome activity. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7